molecular formula C11H10O2 B12942831 (2E,4Z)-5-phenylpenta-2,4-dienoic acid

(2E,4Z)-5-phenylpenta-2,4-dienoic acid

Cat. No.: B12942831
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-MVTUOISNSA-N
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Description

(2E,4Z)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-5-phenylpenta-2,4-dienoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones. This reaction is activated by boron trifluoride diethyl etherate, leading to the stereoselective formation of the desired dienoic acid . The reaction conditions often include maintaining a controlled temperature and using inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-phenylpenta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(2E,4Z)-5-phenylpenta-2,4-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E,4Z)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate various chemical reactions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4Z)-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, including the conjugated diene system and the phenyl group

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2E,4Z)-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4-,9-5+

InChI Key

FEIQOMCWGDNMHM-MVTUOISNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

Origin of Product

United States

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